molecular formula C19H21N3OS B5806509 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide

Cat. No. B5806509
M. Wt: 339.5 g/mol
InChI Key: WUDSCIWOQHZYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide, also known as BZM-Ac, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZM-Ac is a benzimidazole derivative that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and ultrasound-assisted synthesis.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide is not yet fully understood. However, it has been suggested that 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide in lab experiments is its high selectivity towards cancer cells, which makes it a potentially effective cancer therapy. Additionally, 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide has low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide. One potential area of research is to investigate the mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide in more detail, which could lead to the development of more effective cancer therapies. Additionally, further studies could be conducted to explore the potential applications of 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide in other areas, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

One of the most common methods used to synthesize 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide is through a solvent-free reaction between 2-mercaptobenzimidazole and N-(2,6-diethylphenyl)acetamide in the presence of catalytic amounts of p-toluenesulfonic acid. The reaction is carried out under microwave irradiation, which leads to a high yield of the desired product in a short reaction time.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. In recent years, it has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(1H-benzimidazol-2-ylthio)-N-(2,6-diethylphenyl)acetamide has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-3-13-8-7-9-14(4-2)18(13)22-17(23)12-24-19-20-15-10-5-6-11-16(15)21-19/h5-11H,3-4,12H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDSCIWOQHZYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

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